Food Effect on Bioavailability vs. Captopril
Pentopril demonstrates a significant practical advantage for in vivo research protocols by exhibiting minimal food effect on its relative bioavailability, a stark contrast to the first-generation ACE inhibitor captopril. In a controlled crossover study with eight healthy subjects, administration of pentopril with a standard meal resulted in no significant change in the area under the curve (AUC) or peak plasma concentration (Cmax) for either the parent drug or its active metabolite, CGS 13934, compared to the fasted state [1]. This is a critical differentiation from captopril, where concomitant food intake is known to reduce bioavailability by 25-40%, necessitating strict fasting conditions for consistent drug exposure in experimental settings [2]. While food delays the time to peak concentration (tmax) for pentopril's active metabolite, the overall systemic exposure remains unchanged, simplifying dosing in chronic administration studies [1].
| Evidence Dimension | Effect of food on oral bioavailability (AUC) |
|---|---|
| Target Compound Data | No significant change in AUC for drug or active metabolite; no change in Cmax. |
| Comparator Or Baseline | Captopril: Bioavailability reduced by 25-40% in the presence of food. |
| Quantified Difference | Bioavailability reduction: 0% for pentopril vs. 25-40% for captopril. |
| Conditions | Human subjects (n=8); 125 mg oral dose; standardized meal vs. fasting; crossover design. |
Why This Matters
This allows for more flexible and less variable in vivo study designs, reducing a key experimental confounder common with captopril.
- [1] Rakhit, A., Hurley, M. E., Tipnis, V., Coleman, J., Rommel, A., & Brunner, H. R. (1985). Effect of food on the bioavailability of pentopril, an angiotensin-converting-enzyme inhibitor, in healthy subjects. The Journal of Clinical Pharmacology, 25(8), 578-582. View Source
- [2] Singhvi, S. M., McKinstry, D. N., Shaw, J. M., Willard, D. A., & Migdalof, B. H. (1982). Effect of food on the bioavailability of captopril in healthy subjects. The Journal of Clinical Pharmacology, 22(2-3), 135-140. View Source
